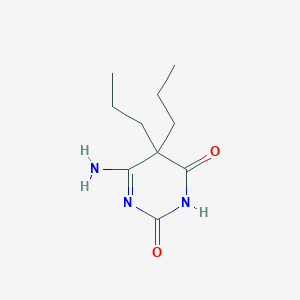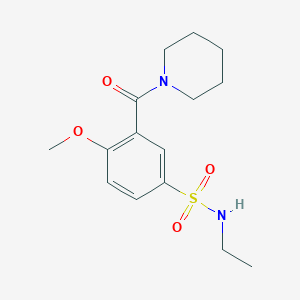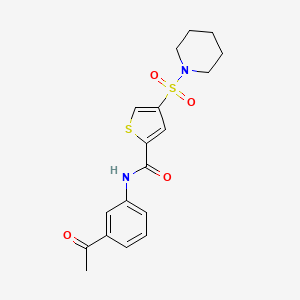
3-fluoro-N'-(3-hydroxybenzylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N'-(3-hydroxybenzylidene)benzohydrazide, also known as FBH, is a chemical compound that has gained attention due to its potential in the field of medicinal chemistry. This compound has been synthesized and studied for its various applications in scientific research.
Mécanisme D'action
The mechanism of action of 3-fluoro-N'-(3-hydroxybenzylidene)benzohydrazide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells and bacteria. In vivo studies have shown that this compound reduces inflammation, tumor growth, and bacterial infections in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3-fluoro-N'-(3-hydroxybenzylidene)benzohydrazide has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits various pharmacological activities. However, this compound also has some limitations. It is not water-soluble, which limits its use in aqueous solutions. It also has low bioavailability, which limits its use in vivo.
Orientations Futures
3-fluoro-N'-(3-hydroxybenzylidene)benzohydrazide has several potential future directions. It can be modified to improve its pharmacological properties such as solubility and bioavailability. This compound can also be used as a starting point for the synthesis of new compounds with improved pharmacological activities. Additionally, this compound can be studied further for its potential use in the treatment of various diseases such as cancer, inflammation, and bacterial infections.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention due to its potential in the field of medicinal chemistry. It has been synthesized and studied for its various applications in scientific research. This compound exhibits various pharmacological activities such as anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes. This compound has several advantages for lab experiments, but it also has some limitations. This compound has several potential future directions, and it can be studied further for its potential use in the treatment of various diseases.
Méthodes De Synthèse
3-fluoro-N'-(3-hydroxybenzylidene)benzohydrazide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-fluorobenzohydrazide with 3-hydroxybenzaldehyde in the presence of a catalyst. The reaction takes place in a solvent at a specific temperature and pressure. The product is then purified using various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
3-fluoro-N'-(3-hydroxybenzylidene)benzohydrazide has been studied extensively for its potential applications in medicinal chemistry. It has been found to possess various pharmacological activities such as anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.
Propriétés
IUPAC Name |
3-fluoro-N-[(E)-(3-hydroxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2/c15-12-5-2-4-11(8-12)14(19)17-16-9-10-3-1-6-13(18)7-10/h1-9,18H,(H,17,19)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYXYFVVWTUMNP-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N/NC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{3-[5-(4-chlorophenyl)-1H-pyrrol-2-yl]propanoyl}-1,4-oxazepan-6-ol](/img/structure/B5600302.png)

![3-(5-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}-2-furyl)benzoic acid](/img/structure/B5600319.png)

![4-({[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5600328.png)
![8-fluoro-N-[1-methyl-2-(2-pyrazinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5600336.png)


![(1S*,5R*)-6-(3,4-difluorobenzoyl)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5600361.png)

![5-(2-chlorophenyl)-N-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)methyl]-2-furamide](/img/structure/B5600373.png)
![2-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-(2-fluoroethyl)-5-methoxybenzamide](/img/structure/B5600380.png)
![[1-[3-(3-chlorophenyl)propanoyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5600387.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(5-methyl-2-furyl)ethanone](/img/structure/B5600394.png)